molecular formula C10H5Cl2NO2 B6258339 6-amino-2,3-dichloro-1,4-dihydronaphthalene-1,4-dione CAS No. 29284-77-3

6-amino-2,3-dichloro-1,4-dihydronaphthalene-1,4-dione

Cat. No. B6258339
CAS RN: 29284-77-3
M. Wt: 242.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Amino-2,3-dichloro-1,4-dihydronaphthalene-1,4-dione, also known as 6-Amino-2,3-dichloronaphthalene-1,4-dione, is an organic compound that has been studied for its potential applications in medicinal chemistry, biochemistry, and other scientific fields. It is an aminonaphthalene-dione, a type of heterocyclic compound that consists of two nitrogen atoms and four oxygen atoms. The compound is a colorless solid with a molecular weight of 180.07 g/mol and a melting point of 158-160 °C. It has a structure that consists of a naphthalene ring with two chlorine atoms and an amine group.

Mechanism of Action

The mechanism of action of 6-amino-2,3-dichloro-1,4-dihydronaphthalene-1,4-dionedichloronaphthalene-1,4-dione is not yet fully understood. However, it is believed that the compound acts as a nucleophile, meaning it has the ability to attack and form a covalent bond with a substrate molecule. This reaction is believed to be mediated by the chlorine atoms present in the compound. The reaction is believed to be reversible, meaning that the bond can be broken and the substrate molecule can be released.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-amino-2,3-dichloro-1,4-dihydronaphthalene-1,4-dionedichloronaphthalene-1,4-dione have not yet been fully studied. However, the compound has been shown to have some antibacterial activity, as well as some antifungal activity. In addition, the compound has been shown to have some anti-inflammatory activity, as well as some antioxidant activity. The compound has also been shown to have some cytotoxic activity, meaning it can cause cell death in certain types of cells.

Advantages and Limitations for Lab Experiments

The advantages of using 6-amino-2,3-dichloro-1,4-dihydronaphthalene-1,4-dionedichloronaphthalene-1,4-dione in laboratory experiments include its availability, low cost, and ease of synthesis. The compound is also relatively stable and can be stored for long periods of time. One of the main limitations of using the compound in laboratory experiments is its toxicity. The compound is considered to be moderately toxic and should be handled with care. In addition, the compound is not soluble in water, so it must be dissolved in an organic solvent such as dimethyl sulfoxide (DMSO) before it can be used in experiments.

Future Directions

The potential future directions for 6-amino-2,3-dichloro-1,4-dihydronaphthalene-1,4-dionedichloronaphthalene-1,4-dione include further research into its mechanism of action, its potential applications in medicinal chemistry, and its potential applications in other scientific fields. Additional research into the compound’s toxicity and its potential side effects is also needed. Additionally, further research into the compound’s biochemical and physiological effects is needed in order to better understand its potential applications in medicine and other scientific fields. Finally, further research into the compound’s potential uses in synthetic materials and other industrial applications is also needed.

Synthesis Methods

The synthesis of 6-amino-2,3-dichloro-1,4-dihydronaphthalene-1,4-dionedichloronaphthalene-1,4-dione can be achieved through a series of reactions. The first step is to react 2,3-dichloronaphthalene-1,4-dione with a base such as potassium hydroxide (KOH) in an aqueous solution. This reaction produces a diketone, which is then reacted with an amine such as ethylenediamine (EDA) in a reaction catalyzed by a strong acid such as hydrochloric acid (HCl). This reaction produces the desired 6-amino-2,3-dichloro-1,4-dihydronaphthalene-1,4-dionedichloronaphthalene-1,4-dione.

Scientific Research Applications

6-amino-2,3-dichloro-1,4-dihydronaphthalene-1,4-dionedichloronaphthalene-1,4-dione has been studied for its potential applications in medicinal chemistry, biochemistry, and other scientific fields. It has been used as a starting material for the synthesis of various biologically active molecules such as antifungal agents, antibiotics, and anti-inflammatory agents. It has also been used in the synthesis of various heterocyclic compounds, such as quinolines and quinazolines, which have potential applications in medicinal chemistry. In addition, 6-amino-2,3-dichloro-1,4-dihydronaphthalene-1,4-dionedichloronaphthalene-1,4-dione has been used in the synthesis of various organic compounds, such as dyes, pigments, and other synthetic materials.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-amino-2,3-dichloro-1,4-dihydronaphthalene-1,4-dione involves the conversion of 2,3-dichloronaphthalene-1,4-dione to the target compound through a series of reactions.", "Starting Materials": [ "2,3-dichloronaphthalene-1,4-dione", "Ammonia", "Hydrochloric acid", "Sodium hydroxide", "Ethanol" ], "Reaction": [ "Step 1: Dissolve 2,3-dichloronaphthalene-1,4-dione in ethanol and add ammonia to the solution. Heat the mixture at reflux for several hours to obtain 6-amino-2,3-dichloronaphthalene-1,4-dione.", "Step 2: Add hydrochloric acid to the reaction mixture to adjust the pH to acidic conditions.", "Step 3: Add sodium hydroxide to the reaction mixture to adjust the pH to basic conditions.", "Step 4: Heat the reaction mixture at reflux for several hours to obtain 6-amino-2,3-dichloro-1,4-dihydronaphthalene-1,4-dione." ] }

CAS RN

29284-77-3

Product Name

6-amino-2,3-dichloro-1,4-dihydronaphthalene-1,4-dione

Molecular Formula

C10H5Cl2NO2

Molecular Weight

242.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.